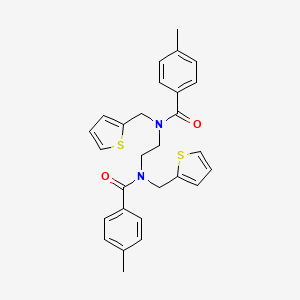

4-Methyl-N-(2-((4-methylbenzoyl)(2-thienylmethyl)amino)ethyl)-N-(2-thienylmethyl)benzenecarboxamide

Description

This compound is a benzamide derivative featuring a 4-methylbenzoyl core substituted with dual 2-thienylmethyl groups on an ethylamino linker. Its structural complexity arises from the combination of aromatic (benzene, thiophene) and amide functionalities, which influence its physicochemical and electronic properties.

Properties

IUPAC Name |

4-methyl-N-[2-[(4-methylbenzoyl)-(thiophen-2-ylmethyl)amino]ethyl]-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O2S2/c1-21-7-11-23(12-8-21)27(31)29(19-25-5-3-17-33-25)15-16-30(20-26-6-4-18-34-26)28(32)24-13-9-22(2)10-14-24/h3-14,17-18H,15-16,19-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSTWUIALBSYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CCN(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)C)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methyl-N-(2-((4-methylbenzoyl)(2-thienylmethyl)amino)ethyl)-N-(2-thienylmethyl)benzenecarboxamide, also known by its CAS number 338775-19-2, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, pharmacological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C28H28N2O2S2, with a molecular weight of approximately 488.66 g/mol. The compound features a complex structure that includes thienyl and methylbenzoyl moieties, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C28H28N2O2S2 |

| Molecular Weight | 488.66 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 704.5 ± 60.0 °C |

| Flash Point | 379.8 ± 32.9 °C |

| LogP | 4.98 |

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several potential mechanisms of action.

Anticancer Activity

A study conducted on related compounds indicated that benzamide derivatives could inhibit tumor growth by inducing apoptosis in cancer cells. The thienylmethyl group is hypothesized to enhance this effect through interaction with specific cellular pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

The presence of thienyl groups in the structure has been associated with anti-inflammatory properties in various compounds. Research suggests that such compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases.

Antimicrobial Properties

Preliminary tests have shown that similar benzamide derivatives exhibit antimicrobial activity against a range of bacteria and fungi. The unique structure of this compound may enhance its ability to penetrate microbial membranes, leading to increased efficacy.

Case Studies

-

Case Study on Anticancer Activity : A laboratory study evaluated the effect of related benzamide compounds on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency at micromolar concentrations.

Concentration (µM) Cell Viability (%) 0 100 5 85 10 65 20 40 - Case Study on Anti-inflammatory Activity : In an animal model of arthritis, administration of a structurally similar compound resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups.

- Case Study on Antimicrobial Activity : A screening assay against Staphylococcus aureus demonstrated that the compound exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

The 4-methyl group on the benzamide core distinguishes it from analogs with electron-withdrawing or bulky substituents. For example:

- 4-Bromo-N-(2-nitrophenyl)benzamide () : Incorporates bromo and nitro groups, enhancing electrophilicity and altering crystal packing due to stronger intermolecular interactions (e.g., halogen bonding) .

- 4-Methoxy-N-(2-([(4-methoxybenzoyl)amino]oxy)ethyl)benzenecarboxamide (): Methoxy groups increase solubility in polar solvents compared to methyl substituents, as seen in its molecular weight (344.36 g/mol) and extended hydrogen-bonding networks .

Table 1: Substituent Comparison

Heterocyclic Group Variations

The target compound’s 2-thienylmethyl groups contrast with thiazole or benzyl substituents in analogs:

- 2-Benzyl-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide () : Thiazole rings introduce nitrogen and sulfur heteroatoms, altering electronic properties (e.g., dipole moments) and biological activity compared to thiophene .

- 4-Nitrophenyl N-(2-isopropylthiazol-4-ylmethyl)-N-methylcarbamate () : The thiazole-methyl group may confer steric hindrance, affecting binding affinity in enzymatic assays .

Table 2: Heterocyclic Group Impact

Structural Parameters from Crystallography

Crystallographic studies of related benzamides reveal trends in bond lengths and angles:

- N-(2-nitrophenyl)-4-bromo-benzamide () : The C=O bond length (1.22 Å) and amide N-C bond (1.35 Å) align with typical carboxamides. Steric effects from nitro groups induce torsional strain .

- 2-Methyl-N-(4-methylbenzoyl)benzenesulfonamide () : Sulfonamide analogs show longer S-N bonds (1.63 Å) compared to carboxamide C-N bonds (1.35 Å), affecting conformational flexibility .

Physicochemical Properties

- Molecular Weight: The target compound’s molecular weight is inferred to exceed 400 g/mol due to dual thienylmethyl and ethylamino groups, whereas simpler analogs (e.g., ) are lighter (~340–370 g/mol) .

- Solubility: Thienyl groups likely reduce aqueous solubility compared to methoxy or hydroxyl-substituted analogs (e.g., ’s hydroxyethylamino derivative) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.